

Emideltide (DSIP) Application Notes and Protocols for Rodent Models

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Compound of Interest

Compound Name: *Emideltide*

Cat. No.: *B1671219*

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These application notes provide a comprehensive guide to utilizing **Emideltide**, also known as Delta Sleep-Inducing Peptide (DSIP), in rodent models. This document outlines dosage calculations, detailed experimental protocols for common research applications, and visual representations of its signaling pathways and experimental workflows.

Data Presentation: Emideltide Dosage in Rodent Models

The following table summarizes recommended dosage ranges for **Emideltide** in rats and mice based on published research. It is crucial to note that optimal dosage may vary depending on the specific research question, animal strain, and experimental conditions. Pilot studies are recommended to determine the most effective dose for your specific model.

Rodent Model	Application	Administration Route	Dosage Range	Observed Effects	Reference(s)
Rat	Stress Response	Intraperitoneal (IP)	60 µg/kg	Attenuation of stress-induced physiological responses.	[1]
Sleep Regulation	Intravenous (IV)	30 nmol/kg	Increase in non-rapid eye movement (NREM) and total sleep time.	[2]	
Sleep Regulation	Intracerebroventricular (ICV)	7 nmol/kg	Significant increase in total slow-wave sleep.	[3]	
Neuroprotection	Intranasal	120 µg/kg	Accelerated recovery of motor functions after focal stroke.	[4]	
Mouse	Analgesia	Intraperitoneal (IP)	100 µg/kg	Increased pain threshold.	[1]

Experimental Protocols

Preparation of Emideltide for In Vivo Administration

Materials:

- **Emideltide** (lyophilized powder)

- Sterile saline (0.9% sodium chloride)
- Bacteriostatic water (optional, for multi-dose solutions)
- Solvents (if required, e.g., DMSO, PEG300, Tween 80)
- Sterile vials
- Sterile syringes and needles
- Vortex mixer (optional)
- Ultrasonic bath (optional)

Protocol for Reconstitution in Sterile Saline (Recommended for most applications):

- Calculate the required amount of **Emideltide** and sterile saline to achieve the desired final concentration (e.g., 1 mg/mL)[1].
- Bring the lyophilized **Emideltide** vial and sterile saline to room temperature.
- Using a sterile syringe, slowly inject the calculated volume of sterile saline into the **Emideltide** vial, directing the stream against the side of the vial to minimize foaming.
- Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
- Visually inspect the solution to ensure it is clear and free of particulates.
- For immediate use, draw the required volume into a new sterile syringe.
- For storage, the reconstituted solution should be kept at 2-8°C for short-term storage or aliquoted and stored at -20°C for long-term storage to avoid repeated freeze-thaw cycles[1].

Note on Alternative Formulations: For compounds with poor aqueous solubility, a stock solution in a solvent like DMSO can be prepared first. This stock solution is then further diluted with other vehicles such as PEG300, Tween 80, and finally saline to achieve a biocompatible injection formulation[5]. It is critical to ensure the final concentration of organic solvents is within acceptable limits for animal administration.

Protocol for Intraperitoneal (IP) Injection in a Rat Model of Stress

Objective: To assess the effect of **Emideltide** on the physiological response to an acute stressor.

Materials:

- Reconstituted **Emideltide** solution (e.g., at a concentration that allows for an injection volume of less than 10 ml/kg)
- Sterile syringes (1 mL or 3 mL) with 23-25 gauge needles
- Rat restraint device (optional)
- 70% ethanol wipes
- Animal scale

Procedure:

- Weigh the rat to accurately calculate the injection volume.
- Prepare the calculated dose of **Emideltide** solution in a sterile syringe.
- Gently restrain the rat. For a two-person technique, one person can hold the rat with its head slightly down, while the other performs the injection.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Wipe the injection site with a 70% ethanol wipe and allow it to dry.
- Insert the needle at a 30-40 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.

- Slowly inject the **Emideltide** solution.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any adverse reactions.
- Proceed with the stress-inducing paradigm at the appropriate time post-injection as determined by pilot studies.

Protocol for Intravenous (IV) Tail Vein Injection in a Mouse Model of Analgesia

Objective: To evaluate the analgesic effects of **Emideltide** using a tail-flick or hot-plate test.

Materials:

- Reconstituted **Emideltide** solution (e.g., at a concentration that allows for an injection volume of approximately 5 ml/kg)
- Sterile syringes (0.5 mL or 1 mL) with 27-30 gauge needles
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol wipes

Procedure:

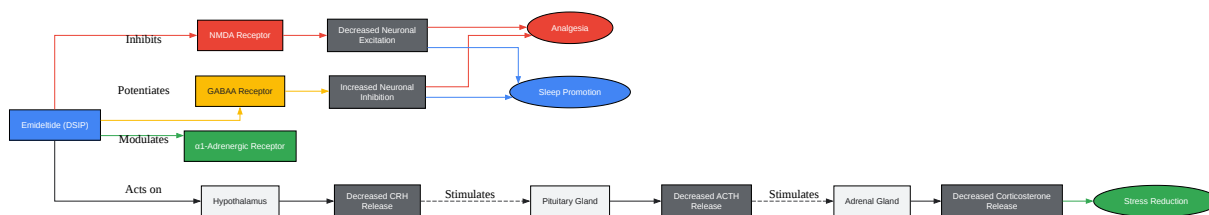
- Weigh the mouse to accurately calculate the injection volume.
- Prepare the calculated dose of **Emideltide** solution in a sterile syringe.
- Place the mouse in a restrainer, leaving the tail exposed.
- Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible.

- Wipe the tail with a 70% ethanol wipe.
- Identify one of the lateral tail veins.
- With the needle bevel facing up, insert the needle into the vein at a shallow angle.
- A successful insertion will have minimal resistance, and you may see a small flash of blood in the needle hub.
- Slowly inject the **Emideltide** solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
- After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse effects.
- Perform the analgesic test at the predetermined time post-injection.

Signaling Pathways and Experimental Workflows

Emideltide Signaling Pathway

The precise molecular mechanisms of **Emideltide** are still under investigation, but current research suggests its involvement in multiple neurotransmitter and hormonal systems. The following diagram illustrates the proposed signaling pathways.

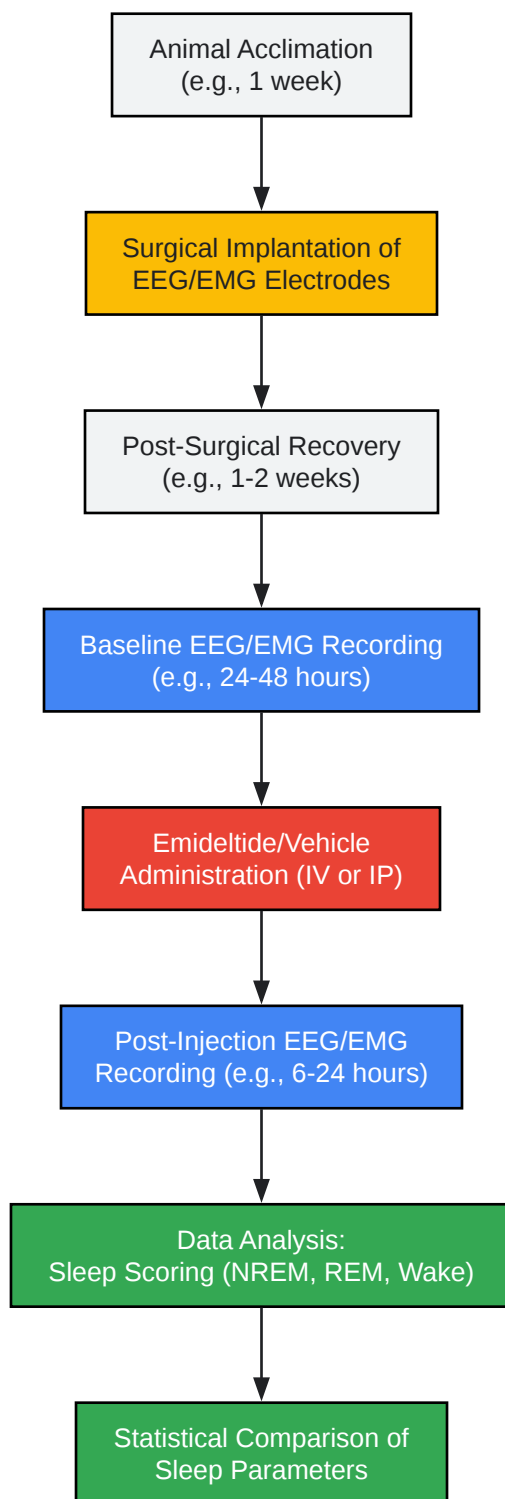


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Caption: Proposed signaling pathways of **Emideltide** (DSIP).

Experimental Workflow for a Rodent Sleep Study

The following diagram outlines a typical workflow for investigating the effects of **Emideltide** on sleep architecture in a rodent model.



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Caption: Workflow for a rodent sleep study with **Emideltide**.

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References

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